molecular formula C7H14ClF2N B1401252 4-(2,2-Difluoroethyl)piperidine hydrochloride CAS No. 184044-27-7

4-(2,2-Difluoroethyl)piperidine hydrochloride

Cat. No.: B1401252
CAS No.: 184044-27-7
M. Wt: 185.64 g/mol
InChI Key: POLZEUNNPKKZDY-UHFFFAOYSA-N
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Description

4-(2,2-Difluoroethyl)piperidine hydrochloride (CAS 184044-27-7) is a high-purity, solid chemical compound supplied with a molecular weight of 185.64 g/mol and the molecular formula C7H14ClF2N . This synthetically versatile piperidine derivative serves as a valuable building block in medicinal chemistry and drug discovery research. The incorporation of a piperidine scaffold, functionalized with a difluoroethyl group, makes it a crucial intermediate for designing and synthesizing novel bioactive molecules. Researchers utilize this compound in various applications, including the development of potential pharmaceutical candidates, where it can be used to modulate the physicochemical properties of a lead compound, such as its lipophilicity, metabolic stability, and membrane permeability. The compound is characterized by its SMILES notation, FC(F)CC1CCNCC1.[H]Cl . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(2,2-difluoroethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13F2N.ClH/c8-7(9)5-6-1-3-10-4-2-6;/h6-7,10H,1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POLZEUNNPKKZDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CC(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fluorination of Piperidine Derivatives Using Trifluoromethyl Sulfides

Method Overview:

The synthesis begins with a piperidine derivative, often a protected or functionalized form, which undergoes fluorination at the 2,2-difluoroethyl position. A notable approach employs trifluorothiomorpholine as a fluorinating reagent, offering a safer and more stable alternative to traditional reagents like sulfur tetrafluoride (SF₄) or diethylaminosulfur trifluoride (DAST).

Key Steps:

  • Starting Material: N-Boc-piperidone or similar protected piperidine derivatives.
  • Fluorinating Agent: Trifluorothiomorpholine, which reacts with the precursor under controlled conditions.
  • Reaction Conditions: Typically conducted at moderate temperatures (around 80–100°C) in inert solvents such as ethyl acetate or dichloromethane.
  • Post-Reaction Processing: Filtration, washing with ethyl acetate, and purification via recrystallization or chromatography.

Research Findings:

  • The use of trifluorothiomorpholine results in higher yields (~70–85%) with fewer byproducts compared to SF₄ or DAST, which are associated with low yields and hazardous byproduct formation.
  • The process is scalable, with the impurity level confirmed below 1% via GC analysis.

Data Table 1: Fluorination Reaction Parameters

Parameter Value Reference
Starting Material N-Boc-piperidone
Fluorinating Reagent Trifluorothiomorpholine
Solvent Ethyl acetate or dichloromethane
Reaction Temperature 80–100°C
Reaction Time 4–6 hours
Yield of Difluoroethyl Piperidine Hydrochloride 70–85%

Ring Closure and Functionalization

Following fluorination, the intermediate undergoes ring closure or further functionalization to form the piperidine core with the difluoroethyl side chain.

Method Highlights:

  • The fluorinated intermediate is subjected to reductive amination or cyclization reactions.
  • Commonly, the intermediate is treated with acids or bases to promote ring closure.
  • Protective groups such as Boc or benzyl are used to facilitate selective reactions and are removed in subsequent steps.

Research Findings:

  • The cyclization step is optimized at slightly elevated temperatures (around 60–80°C) with catalysts like palladium on carbon for hydrogenation.
  • Purification involves recrystallization from ethanol or ethyl acetate, achieving purity levels exceeding 99%.

Data Table 2: Cyclization and Purification Conditions

Step Conditions Yield / Purity Reference
Cyclization 60–80°C, acid or base catalysis >90% yield ,
Purification Recrystallization from ethanol/ethyl acetate >99% purity ,

Salt Formation: Hydrochloride Salt

The final step involves converting the free base into its hydrochloride salt for stability and pharmaceutical application.

Method Details:

  • The free base is dissolved in anhydrous ethanol or ethyl acetate.
  • Hydrochloric acid (gas or aqueous solution, typically 5–7 mol/L) is introduced dropwise under stirring.
  • The mixture is cooled to 0–5°C to promote crystallization.
  • The precipitated hydrochloride salt is filtered, washed, and dried under vacuum.

Research Findings:

  • The yield of the hydrochloride salt is generally high (>85%), with purity confirmed via melting point and spectroscopic analysis.
  • The process minimizes impurities, with impurity levels below 1% as confirmed by HPLC.

Data Table 3: Hydrochloride Salt Preparation

Parameter Value Reference
Acid Concentration 5–7 mol/L HCl gas or aqueous solution
Solvent Ethanol or ethyl acetate ,
Crystallization Temperature 0–5°C ,
Yield of Hydrochloride Salt 85–90% ,

Alternative Synthetic Approaches

Recent patents and research articles suggest alternative routes, including:

Research Findings:

  • The multi-step approach can achieve overall yields exceeding 50% with high purity.
  • The process allows for large-scale synthesis suitable for pharmaceutical manufacturing.

Summary of Preparation Methods

Method Type Key Features Advantages Disadvantages References
Fluorination with trifluorothiomorpholine Safer, stable reagent; moderate conditions Higher yield, fewer byproducts Slightly higher cost of reagent
Cyclization and functionalization Catalyzed by Pd/C, standard conditions High purity, scalable Additional purification steps ,
Salt formation Acidic crystallization, low impurity High yield, stable salt Requires precise control of conditions ,

Chemical Reactions Analysis

Types of Reactions

4-(2,2-Difluoroethyl)piperidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthetic Intermediate in Drug Development

4-(2,2-Difluoroethyl)piperidine hydrochloride serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its difluoroethyl group enhances the lipophilicity and bioavailability of the resulting drugs.

Case Studies

  • Dopamine D2 Receptor Antagonists : The compound has been utilized in the synthesis of selective dopamine D2 receptor antagonists, which are important for treating conditions such as schizophrenia and Parkinson's disease. For instance, derivatives synthesized from this compound have shown promising results in preclinical trials .
  • Serotonin Receptor Modulators : Research indicates that derivatives of this compound can act as serotonin receptor modulators, potentially leading to new treatments for depression and anxiety disorders .

Agrochemical Applications

The compound also plays a role in agrochemical research. It is involved in the synthesis of various agrochemical intermediates that exhibit herbicidal and insecticidal properties.

Research Findings

  • Herbicide Development : Studies have shown that compounds derived from this compound can be effective as herbicides, providing a pathway for developing safer and more efficient agricultural chemicals .
  • Insecticide Synthesis : The difluoroethyl moiety contributes to the activity of certain insecticides, enhancing their efficacy while potentially reducing toxicity to non-target organisms .

Analytical Chemistry Applications

In analytical chemistry, this compound is used as a standard reference material for developing analytical methods such as HPLC and mass spectrometry.

Importance in Method Development

  • The compound's unique chemical properties allow researchers to establish calibration curves and validate methods for quantifying similar compounds in complex mixtures .

Summary Table of Applications

Application AreaDescriptionCase Studies/Examples
Drug DevelopmentSynthetic intermediate for pharmaceuticalsD2 receptor antagonists, serotonin modulators
AgrochemicalsIntermediates for herbicides and insecticidesHerbicide and insecticide development
Analytical ChemistryReference material for method developmentHPLC and mass spectrometry

Mechanism of Action

The mechanism of action of 4-(2,2-Difluoroethyl)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group enhances the compound’s binding affinity and selectivity towards these targets, leading to the modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally related piperidine hydrochlorides vary in substituents, fluorine positioning, and functional groups, leading to differences in physicochemical properties, biological activity, and applications. Below is a detailed comparison:

Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents LogP* (Predicted) Water Solubility
4-(2,2-Difluoroethyl)piperidine HCl C₇H₁₄ClF₂N 185.64 2,2-difluoroethyl 1.2–1.8 Moderate
4,4-Difluoropiperidine HCl C₅H₁₀ClF₂N 165.59 4,4-difluoro 0.5–1.0 High
4-Fluoropiperidine HCl C₅H₁₁ClFN 147.60 4-fluoro 0.3–0.7 High
4-[(2,2,2-Trifluoroethoxy)methyl]piperidine HCl C₈H₁₄ClF₃NO 241.65 Trifluoroethoxymethyl 1.8–2.5 Low
4-(4-Nitrophenyl)piperidine HCl C₁₁H₁₅ClN₂O₂ 242.70 4-nitrophenyl 2.0–2.5 Insoluble

*LogP: Octanol-water partition coefficient (estimated using computational tools).

Biological Activity

4-(2,2-Difluoroethyl)piperidine hydrochloride is a piperidine derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a difluoroethyl group, which may influence its pharmacological properties. The following sections will explore its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name: this compound
  • Molecular Formula: C8H12ClF2N
  • Molecular Weight: 195.64 g/mol

The difluoroethyl group is believed to enhance lipophilicity and receptor binding affinity, which may contribute to the compound's biological effects.

Research indicates that the biological activity of this compound may be attributed to its interaction with various molecular targets. Some proposed mechanisms include:

  • Inhibition of Enzymatic Activity: Similar piperidine derivatives have been shown to inhibit enzymes involved in cancer cell proliferation and survival pathways .
  • Receptor Modulation: The compound may interact with neurotransmitter receptors, potentially affecting neuronal signaling pathways .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Description
Anticancer PotentialExhibits cytotoxic effects on various cancer cell lines .
Antimicrobial PropertiesPotential activity against certain bacterial strains .
Neuropharmacological EffectsModulation of neurotransmitter receptors may imply use in psychiatric disorders .

Case Studies and Research Findings

  • Anticancer Activity:
    A study evaluated the cytotoxic effects of various piperidine derivatives, including this compound, against breast and pancreatic cancer cell lines. The compound demonstrated significant antiproliferative activity with an IC50 value in the low micromolar range (approximately 9 µM) for certain cancer types .
  • Neuropharmacological Effects:
    Research into related compounds suggests that piperidine derivatives can interact with serotonin and dopamine receptors. For instance, a closely related compound showed notable affinity for 5-HT receptors, indicating potential applications in treating mood disorders .
  • Antimicrobial Studies:
    Preliminary investigations into the antimicrobial properties of piperidine derivatives have indicated that they can inhibit the growth of specific bacterial strains, although detailed studies on this compound are still needed to confirm these effects .

Q & A

Q. How can researchers optimize the synthesis of 4-(2,2-Difluoroethyl)piperidine hydrochloride to improve yield and purity?

  • Methodological Answer : Synthesis optimization requires systematic variation of parameters such as temperature, solvent polarity, catalyst type, and reaction time. A Design of Experiments (DOE) approach (e.g., factorial design) can efficiently identify critical factors. For example, a 2³ factorial design evaluates interactions between temperature (50–100°C), catalyst loading (1–5 mol%), and solvent (polar vs. nonpolar). Computational tools like quantum chemical reaction path searches (e.g., ICReDD’s workflow) can predict feasible pathways and reduce trial-and-error experimentation . Below is a hypothetical parameter optimization table based on analogous piperidine syntheses:
ParameterTested RangeOptimal ValueImpact on Yield
Temperature60–120°C80°C↑ 25% yield
Catalyst (Pd/C)2–10 mol%5 mol%↓ side products
SolventTHF, DCM, MeOHTHFImproved solubility

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR confirms the piperidine ring substitution pattern and difluoroethyl group integration. Compare shifts to PubChem data for structurally similar compounds (e.g., 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride) .
  • Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and isotopic patterns (e.g., chlorine and fluorine signatures).
  • X-ray Crystallography : Resolve stereochemistry if single crystals are obtainable. Cross-reference with NIST’s crystallographic databases for validation .

Q. How should stability studies be designed for this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability testing per ICH Q1A guidelines:
  • Store samples at 25°C/60% RH (ambient), 40°C/75% RH (stress), and 4°C (control).
  • Analyze degradation via HPLC at 0, 1, 3, and 6 months. Track impurities using UV/Vis or charged aerosol detection.
  • Avoid light and moisture, as piperidine derivatives are prone to hydrolysis and photodegradation (see safety data for analogous compounds) .

Advanced Research Questions

Q. How can mechanistic studies elucidate the reaction pathways for introducing the 2,2-difluoroethyl group to the piperidine ring?

  • Methodological Answer :
  • Use isotopic labeling (e.g., ¹⁸O or ²H) to trace intermediates in nucleophilic substitution or radical pathways.
  • Perform DFT calculations to model transition states and energy barriers. Compare computational results with experimental kinetics (e.g., rate constants from GC-MS monitoring) .
  • Validate mechanisms using in situ IR or Raman spectroscopy to detect transient intermediates .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :
  • Apply meta-analysis to aggregate data from disparate studies, adjusting for variables like cell line heterogeneity, assay sensitivity, and compound purity (≥98% by HPLC).
  • Use multivariate regression to isolate confounding factors (e.g., solvent residues in in vitro assays).
  • Cross-validate with orthogonal assays (e.g., surface plasmon resonance vs. enzymatic activity assays) .

Q. How can computational modeling predict the metabolic fate of this compound?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Model interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict oxidation sites.
  • ADMET Predictors : Use software like Schrödinger’s QikProp to estimate bioavailability and toxicity. Validate with in vitro hepatocyte assays and LC-MS/MS metabolite profiling .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility or crystallinity data?

  • Methodological Answer :
  • Replicate experiments under standardized conditions (e.g., USP buffer systems, controlled humidity).
  • Characterize polymorphs via DSC/TGA and PXRD . Cross-reference with crystallographic data from NIST or Cambridge Structural Database .
  • Publish raw data (e.g., NMR spectra, chromatograms) to enable third-party verification .

Tables for Key Parameters

Q. Table 1: Stability Study Design

ConditionTemperatureHumiditySampling IntervalKey Metrics
Long-term25°C60% RH0, 3, 6, 12 moPurity, Impurities
Accelerated40°C75% RH0, 1, 3, 6 moDegradation products
Photostability25°CN/A0, 1, 3 moUV-vis absorbance

Q. Table 2: Computational Tools for Mechanistic Studies

ToolApplicationReference
GaussianDFT calculations, transition states
GROMACSMD simulations
MetaCycMetabolic pathway prediction

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2,2-Difluoroethyl)piperidine hydrochloride
Reactant of Route 2
Reactant of Route 2
4-(2,2-Difluoroethyl)piperidine hydrochloride

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